Cas no 733742-79-5 (TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID)

TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a fluorinated cyclohexane derivative featuring a trans-configuration at the 2-position, where a 3-fluorobenzoyl group is appended. This compound is of interest in medicinal and synthetic chemistry due to its rigid cyclohexane backbone and the presence of both a carboxylic acid and fluorinated aromatic moiety, which enhance its potential as a building block for drug discovery. The fluorine substitution can influence electronic properties and metabolic stability, while the carboxylic acid group allows for further derivatization. Its well-defined stereochemistry ensures consistency in applications requiring chiral specificity. Suitable for research in ligand design and bioactive molecule synthesis.
TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID structure
733742-79-5 structure
Product Name:TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID
CAS No:733742-79-5
MF:C14H15FO3
MW:250.265507936478
CID:978009
PubChem ID:24722440
Update Time:2025-10-21

TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID
    • LogP
    • DTXSID30641364
    • (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
    • trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylicacid
    • AKOS016017496
    • 733742-79-5
    • MFCD01311248
    • DB-189503
    • MDL: MFCD01311248
    • Inchi: 1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1
    • InChI Key: YJIFMHRCDUOGST-VXGBXAGGSA-N
    • SMILES: FC1=CC=CC(=C1)C([C@@H]1CCCC[C@H]1C(=O)O)=O

Computed Properties

  • Exact Mass: 250.10052250g/mol
  • Monoisotopic Mass: 250.10052250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.251
  • Boiling Point: 412.9°C at 760 mmHg
  • Flash Point: 203.5°C
  • Refractive Index: 1.547
  • PSA: 54.37000
  • LogP: 2.89940

TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37/39
  • Risk Phrases:36/37/38
  • Safety Term:26-36/37/39

TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID Pricemore >>

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Additional information on TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID

TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID: A Comprehensive Overview

The compound TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID with CAS No. 733742-79-5 is a significant molecule in the field of organic chemistry, particularly in the realms of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. The trans configuration of this molecule plays a crucial role in its stability and reactivity, making it a valuable subject for both academic and industrial research.

Recent studies have highlighted the importance of fluorinated compounds like TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID in enhancing the pharmacokinetic properties of drugs. The presence of the fluorine atom in the 3-fluorobenzoyl group contributes to increased lipophilicity, which is often desirable for improving drug absorption and bioavailability. Researchers have explored the synthesis of this compound through various routes, including Friedel-Crafts acylation and coupling reactions, with a focus on optimizing reaction conditions to achieve high yields and purity.

The cyclohexane ring in this molecule serves as a rigid scaffold, providing structural integrity and influencing the overall conformational flexibility. This feature is particularly advantageous in drug design, where maintaining specific molecular geometries is essential for target receptor interactions. Moreover, the carboxylic acid group introduces hydrophilic properties, enabling potential interactions with biological systems and enhancing solubility characteristics.

Recent advancements in computational chemistry have allowed for detailed molecular modeling of TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID, providing insights into its electronic structure and reactivity. These studies have revealed that the molecule exhibits moderate electronic activity, making it a candidate for applications in organic electronics or as a precursor for more complex structures. Additionally, its thermal stability has been evaluated under various conditions, demonstrating its suitability for high-temperature applications.

In terms of biological activity, TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has shown promise in preliminary assays targeting inflammatory pathways. The fluorinated benzoyl group is believed to contribute to its anti-inflammatory effects by modulating key enzymes involved in inflammatory responses. Furthermore, its ability to form stable complexes with metal ions has opened avenues for its use in catalysis and sensing technologies.

The synthesis of this compound involves a multi-step process that begins with the preparation of the 3-fluorobenzoyl chloride, followed by its reaction with cyclohexane derivatives under controlled conditions. Recent optimizations have focused on reducing reaction times and minimizing by-products, making the synthesis more efficient and environmentally friendly. The use of eco-friendly solvents and catalysts has also been explored to align with green chemistry principles.

From an analytical standpoint, the characterization of TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has been carried out using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided high-resolution data on its molecular structure, confirming the trans configuration and validating its purity. Such detailed characterization is essential for ensuring consistency in both research and industrial applications.

Looking ahead, the potential applications of TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID are vast and varied. Its unique combination of structural features makes it a versatile building block for constructing more complex molecules with tailored functionalities. Researchers are actively exploring its role in drug delivery systems, where its dual hydrophilic-hydrophobic nature could enhance drug encapsulation efficiency. Additionally, its use as a chiral catalyst precursor is being investigated due to its potential to induce enantioselectivity in asymmetric reactions.

In conclusion, TRANS-2-(3-FLUOROBEZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID (CAS No. 733742-79-5) stands out as a compelling molecule with diverse applications across multiple disciplines. Its structural uniqueness, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future innovations within organic chemistry and related fields.

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